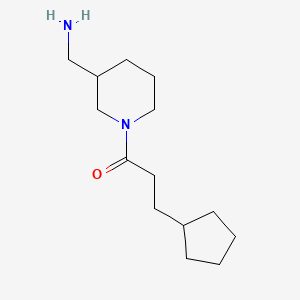

1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one

Description

Properties

IUPAC Name |

1-[3-(aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c15-10-13-6-3-9-16(11-13)14(17)8-7-12-4-1-2-5-12/h12-13H,1-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQZETYTXVWAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CCCC(C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target the serine/threonine-protein kinase chk1. This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage.

Mode of Action

For instance, if the target is indeed Serine/threonine-protein kinase Chk1, the compound could potentially inhibit the kinase activity, thereby affecting the cell cycle and DNA repair mechanisms.

Biochemical Pathways

If the compound acts on serine/threonine-protein kinase chk1, it could influence pathways related to cell cycle regulation and dna repair.

Biochemical Analysis

Biochemical Properties

1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinase Chk1, which is crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the activity of the target biomolecules.

Cellular Effects

The effects of 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the beta secretase enzyme, which plays a role in the pathogenesis of Alzheimer’s disease . Additionally, it exhibits antiaggregatory and antioxidant effects, which can be beneficial in preventing cellular damage .

Molecular Mechanism

At the molecular level, 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, chronic dosing in diabetic rodent models has shown improvements in glycemic control, but excessive doses can result in toxicity . Understanding the dosage thresholds is crucial for optimizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters, thereby altering their levels in the brain . These interactions can have significant implications for its therapeutic applications.

Transport and Distribution

The transport and distribution of 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall efficacy and safety profile.

Subcellular Localization

1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.

Biological Activity

1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one, also known as a piperidine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biochemical properties, cellular effects, and mechanisms of action, supported by relevant research findings.

- Molecular Formula : C14H26N2O

- Molecular Weight : 238.37 g/mol

- CAS Number : 1281464-44-5

The compound features a piperidine ring structure that is significant in drug design due to its ability to interact with various biological targets.

Enzyme Interactions

Research indicates that 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one interacts with several key enzymes:

- Serine/Threonine-protein kinase Chk1 : This interaction is crucial for checkpoint-mediated cell cycle arrest and DNA repair in response to DNA damage. The inhibition of Chk1 can lead to altered cell cycle progression and impaired DNA repair mechanisms, which may have implications in cancer therapy .

Cellular Effects

The compound exhibits significant effects on various cell types, influencing:

- Cell Signaling Pathways : It modulates pathways involved in cellular metabolism and gene expression, potentially affecting processes such as apoptosis and proliferation.

- Beta Secretase Activity : It has been noted to impact beta secretase, an enzyme linked to the pathogenesis of Alzheimer's disease, suggesting a role in neuroprotective strategies .

The mechanisms through which 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one exerts its effects include:

- Inhibition of Kinases : By inhibiting Chk1, the compound disrupts the normal cell cycle control and DNA damage response pathways. This can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

- Alteration of Gene Expression : The compound's influence on transcription factors can result in significant changes in gene expression patterns, affecting cellular responses to stress and damage .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

- Antitumor Activity : In vitro studies demonstrated that compounds similar to 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one exhibit promising antitumor effects by inducing apoptosis in cancer cells through Chk1 inhibition .

- Neuroprotective Effects : Research suggests potential applications in neurodegenerative diseases by modulating beta secretase activity, which is critical in amyloid-beta plaque formation associated with Alzheimer's disease .

Summary Table of Biological Activities

Comparison with Similar Compounds

Key Observations :

- The halogenated pyrimidoindole derivatives ((R)-2 and (R)-28) exhibit potent IC50 values (480 nM and 360 nM, respectively), attributed to their electron-withdrawing substituents and planar aromatic cores, which may enhance target binding .

- The target compound’s cyclopentyl group may confer superior metabolic stability compared to aromatic systems but could reduce potency due to decreased π-π stacking interactions.

Conformational Analysis and Ring Puckering

The cyclopentyl group’s non-planar puckering, as defined by Cremer and Pople’s ring puckering coordinates , may influence the compound’s three-dimensional conformation.

Metabolic and Toxicity Considerations

- Metabolic Stability : The absence of aromatic rings in the target compound may reduce cytochrome P450-mediated oxidation, a common pathway for drug metabolism. This contrasts with (R)-2 and (R)-28, where halogenated aromatic systems, though metabolically stable, still risk dehalogenation or hydroxylation .

- Cytotoxicity : Both (R)-2 and (R)-28 demonstrate minimal cytotoxicity, likely due to their optimized substituent profiles. The target compound’s cyclopentyl group and lack of reactive halogens may further reduce toxicity risks.

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

- Construction or modification of the piperidine ring system.

- Introduction of the aminomethyl group at the 3-position of the piperidine.

- Coupling or alkylation with a cyclopentylpropanone derivative to form the ketone linkage at the 1-position of the piperidine nitrogen.

Preparation of the Piperidine Intermediate

A key intermediate is often 3-(1-methylpiperidin-4-yl)propan-1-ol or related derivatives, which can then be further functionalized.

- Starting from N-BOC-4-piperidinepropionic acid, reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) yields 3-(1-methylpiperidin-4-yl)propan-1-ol in near quantitative yield (100%).

- The reaction conditions involve dropwise addition of the acid to refluxing LiAlH4 in THF, followed by careful quenching with water and sodium hydroxide, filtration, and purification by chromatography.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Reduction of N-BOC-4-piperidinepropionic acid | LiAlH4 in THF, reflux 3 h, quench with water and NaOH | 100% | Produces 3-(1-methylpiperidin-4-yl)propan-1-ol as yellow oil |

Introduction of the Aminomethyl Group

The aminomethyl group can be introduced via reductive amination of the piperidine intermediate with formaldehyde and sodium cyanoborohydride.

- 3-(piperidin-4-yl)propan-1-ol is reacted with formalin (aqueous formaldehyde) in acetonitrile.

- Sodium cyanoborohydride and acetic acid are added sequentially.

- The reaction is stirred for 2 hours at ambient temperature.

- After workup and chromatography, the aminomethylated product is obtained as an oil.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Reductive amination | Formalin, NaCNBH3, AcOH in acetonitrile, room temp, 2 h | Not specified | Produces aminomethyl substituted piperidine |

Alternative Synthetic Routes and Related Compounds

- Patent literature (EP 3630749 B9) describes related piperidine derivatives with various substituents, indicating the use of selective substitution on the piperidine ring and functional group transformations to achieve target molecules.

- Synthesis of related piperidinyl propanone derivatives with aminoalkyl substituents has been reported from natural product derivatives such as cinchonine, demonstrating the versatility of synthetic routes to these compounds.

Summary Table of Key Preparation Steps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.